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Compound of Interest

Compound Name: 4-((4-Chlorophenyl)thio)piperidine

CAS No.: 101768-63-2

Cat. No.: B1350516 Get Quote

Strategic Synthesis, Pharmacophoric Utility, and
Metabolic Profiling of a Privileged Scaffold
Executive Summary
The molecule 4-[(4-chlorophenyl)sulfanyl]piperidine (CAS: 101768-63-2), often referred to as

CP-4-S, represents a critical intermediate in the synthesis of neuroactive pharmaceutical

agents. Structurally, it consists of a piperidine ring linked to a 4-chlorophenyl moiety via a

thioether (sulfide) bridge.

This scaffold serves as a bioisostere to the 4-phenoxy-piperidine and 4-benzyl-piperidine motifs

found in numerous GPCR ligands (e.g., serotonin and dopamine modulators). Its utility lies in

the unique properties of the C–S–C bond angle (~100°) and bond length (1.82 Å), which offer

distinct conformational preferences compared to their ether (C–O–C) counterparts, often

resulting in altered receptor selectivity profiles.

This guide details the robust synthesis, structural characterization, and medicinal chemistry

applications of this scaffold, emphasizing high-yield protocols and metabolic stability

considerations.
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The molecule is defined by three distinct zones:

The Basic Head: The secondary amine of the piperidine (pKa ~10.8) serves as the primary

cation-pi interaction point in receptor binding pockets.

The Thioether Linker: A flexible hinge that modulates lipophilicity and metabolic susceptibility.

The Lipophilic Tail: The 4-chlorophenyl group provides bulk tolerance and halogen-bonding

capabilities.

Physicochemical Data
Property Value / Description Significance

IUPAC Name

4-[(4-

chlorophenyl)sulfanyl]piperidin

e

Standard nomenclature

CAS Number 101768-63-2 Registry identification

Formula C₁₁H₁₄ClNS MW: 227.75 g/mol

LogP (Predicted) ~2.64
Moderate lipophilicity; BBB

penetrant

H-Bond Donors 1 (NH)
Key for salt formation (e.g.,

HCl)

H-Bond Acceptors 2 (N, S) S is a weak acceptor

Rotatable Bonds 2 Conformational flexibility

Strategic Synthesis Protocols
The synthesis of 4-[(4-chlorophenyl)sulfanyl]piperidine is most efficiently achieved via

Nucleophilic Substitution (

). While metal-catalyzed cross-coupling (Buchwald-Hartwig) is possible, the

approach using activated piperidine electrophiles is more cost-effective and scalable.

Pathway Visualization (Graphviz)
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The following diagram outlines the standard synthetic route starting from commercially

available 4-hydroxypiperidine.

4-Hydroxypiperidine N-Boc Protection
(Boc2O, TEA)

Activation
(MsCl, Et3N) N-Boc-4-Mesyloxypiperidine Thiol Displacement

(4-Cl-Ph-SH, K2CO3, DMF)
N-Boc-4-(4-chlorophenylthio)

piperidine
4-[(4-chlorophenyl)sulfanyl]

piperidine (HCl Salt)

Deprotection
(4M HCl/Dioxane or TFA)
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Figure 1: Step-wise synthesis via mesylate displacement. Blue: Starting Material; Yellow:

Intermediates; Green: Final Product.

Detailed Experimental Protocol
Step 1: Activation of the Piperidine Core
Rationale: The hydroxyl group of 4-hydroxypiperidine is a poor leaving group. It must be

converted to a mesylate (OMs) or tosylate (OTs) after N-protection.

Protection: React 4-hydroxypiperidine with Boc-anhydride (

) in DCM/TEA to yield N-Boc-4-hydroxypiperidine.

Mesylation: Treat the N-Boc intermediate with Methanesulfonyl chloride (MsCl) (1.2 eq) and

Triethylamine (TEA) (1.5 eq) in DCM at 0°C.

Checkpoint: Monitor by TLC.[1][2] The product should be a white solid.

Step 2: Thioether Formation (The Critical Step)
Rationale: This step utilizes the high nucleophilicity of the thiophenolate anion to displace the

mesylate with inversion of configuration (though irrelevant here due to symmetry).

Reagents: 4-Chlorothiophenol (1.1 eq), Potassium Carbonate (

, 2.0 eq), DMF (anhydrous).

Procedure:
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Dissolve 4-chlorothiophenol in DMF and add

. Stir for 30 min to generate the thiolate anion.

Add N-Boc-4-mesyloxypiperidine dropwise.

Heat to 60–80°C for 4–6 hours.

Workup: Quench with water, extract with EtOAc. Wash organic layer with NaOH (1M) to

remove unreacted thiol (critical for odor control).

Step 3: N-Deprotection
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4).

Procedure: Stir the N-Boc precursor in the acid solution at RT for 2 hours.

Isolation: Evaporate solvent. Triturate the residue with diethyl ether to obtain the

Hydrochloride salt as a white, free-flowing powder.

Medicinal Chemistry Utility
Bioisosterism: Sulfur vs. Oxygen
Replacing the ether oxygen of 4-(4-chlorophenoxy)piperidine with sulfur (thioether) introduces

significant physicochemical changes:

Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen. This substitution

typically increases LogP by ~0.5 units, enhancing blood-brain barrier (BBB) permeability.

Geometry: The C–S bond (1.82 Å) is longer than C–O (1.43 Å). This extends the distance

between the basic nitrogen and the aromatic ring, potentially allowing the molecule to reach

deeper hydrophobic pockets in targets like the Serotonin Transporter (SERT) or Sigma-1

receptors.

Metabolic Liability (S-Oxidation)
A major consideration when using this scaffold is the metabolic susceptibility of the sulfur atom.

Hepatic Flavin-containing Monooxygenases (FMOs) and CYPs readily oxidize the thioether.
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Figure 2: Metabolic oxidation pathway. The sulfoxide formation creates a chiral center,

potentially complicating PK/PD profiles.

Mitigation Strategy: If metabolic stability is poor, medicinal chemists often oxidize the sulfur to

the Sulfone (

) intentionally during synthesis, or add steric bulk (e.g., ortho-substitution on the phenyl ring) to
hinder enzymatic access.

Analytical Characterization
To ensure the integrity of the synthesized scaffold, the following spectral signatures must be

verified.

Technique Diagnostic Signal Interpretation

¹H NMR (400 MHz, DMSO-d₆) 3.10–3.20 (m, 1H)

The methine proton (CH-S) at

the 4-position of piperidine.

Shifts upfield compared to O-

analogs.

¹H NMR 7.30–7.45 (m, 4H)
Aromatic AA'BB' system of the

4-chlorophenyl group.

¹H NMR 8.50–9.00 (br s)

Ammonium protons (

) if isolated as HCl salt.

¹³C NMR ~42.0 ppm
Carbon attached to Sulfur (C-

S).

LC-MS m/z ~228.08 [M+H]⁺
Chlorine isotope pattern (

) should be visible (3:1 ratio).
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Safety & Handling
Thiol Stench: 4-Chlorothiophenol has a potent, disagreeable odor. All reactions involving the

thiol must be performed in a well-ventilated fume hood. Glassware should be treated with

bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless

disulfides/sulfonates.

Skin Sensitization: Aryl sulfides can be skin sensitizers. Double-gloving (Nitrile) is

recommended.

Storage: The free base is prone to air oxidation (to sulfoxide) over long periods. Store as the

HCl salt in a desiccator at -20°C for maximum stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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